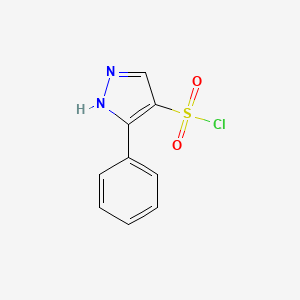

3-phenyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-phenyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFHSLCRQKVQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectral data (NMR, IR, Mass) of 3-phenyl-1H-pyrazole-4-sulfonyl chloride

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry. It prioritizes the interpretation of spectral data and the validation of synthetic steps over simple data listing, addressing the specific challenges of working with reactive sulfonyl chloride intermediates.

Characterization, Synthesis, and Spectral Analysis

Executive Summary & Application Scope

3-Phenyl-1H-pyrazole-4-sulfonyl chloride is a critical electrophilic scaffold in the synthesis of bioactive sulfonamides, particularly in the development of COX-2 inhibitors (e.g., celecoxib analogs), kinase inhibitors, and antimicrobial agents.

Unlike stable sulfonamides, this sulfonyl chloride intermediate is moisture-sensitive and highly reactive. Its spectral characterization requires precise handling to distinguish it from its hydrolysis product (sulfonic acid) or its starting material (3-phenyl-1H-pyrazole). This guide provides the definitive spectral signatures (NMR, IR, MS) and a self-validating synthesis protocol to ensure high-purity isolation.

Synthesis & Experimental Methodology

Objective: Selective chlorosulfonation of the pyrazole ring at the C-4 position while avoiding electrophilic aromatic substitution on the phenyl ring.

Optimized Synthesis Protocol

-

Reagents: 3-Phenyl-1H-pyrazole (1.0 eq), Chlorosulfonic acid (

, 5.0–6.0 eq), Thionyl chloride ( -

Conditions:

, anhydrous conditions.

Step-by-Step Workflow:

-

Cryogenic Addition: Charge chlorosulfonic acid into a dry round-bottom flask. Cool to

under -

Controlled Addition: Add solid 3-phenyl-1H-pyrazole portion-wise over 30 minutes. Critical: Maintain temperature

to prevent exothermic runaway and regioselectivity loss. -

Reaction Phase: Allow the mixture to warm to room temperature, then heat to

for 2–4 hours.-

Note: If the reaction stalls at the sulfonic acid stage, add thionyl chloride at

to drive conversion to the sulfonyl chloride.

-

-

Quench & Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid. Filter immediately and wash with cold water.

-

Drying: Dissolve in DCM, dry over

, and concentrate in vacuo below

Reaction Pathway Visualization

Caption: Selective chlorosulfonation pathway. Low temperature favors the electron-rich pyrazole C4 position over the phenyl ring.

Spectral Data Analysis

The following data establishes the structural identity of the compound. Note that as a reactive intermediate, samples must be prepared in anhydrous deuterated solvents (

Mass Spectrometry (MS)

Method: ESI (Positive Mode) or GC-MS (EI).

Molecular Formula:

| Ion Type | m/z Value | Relative Abundance | Interpretation |

| Molecular Ion | 242.0 | 100% | Parent peak ( |

| Isotope Peak | 244.0 | ~33% | Characteristic 3:1 ratio confirming Chlorine presence. |

| Fragment | 207.0 | Variable | Loss of radical Chlorine. |

| Fragment | 143.0 | High | Loss of sulfonyl chloride group (Pyrazolium cation). |

Diagnostic Insight: The presence of the M+2 peak at 33% intensity is the primary confirmation of the chloride functionality. If this ratio is absent, the compound has likely hydrolyzed to the sulfonic acid (

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat).

| Wavenumber ( | Vibration Mode | Functional Group | Diagnostic Value |

| 3200 – 3100 | Pyrazole NH | Broad band; confirms unsubstituted N1 position. | |

| 1380 – 1360 | Sulfonyl Chloride | Critical: Distinct from sulfonamides (usually lower). | |

| 1180 – 1160 | Sulfonyl Chloride | Strong, sharp doublet characteristic of | |

| 1590 – 1560 | Pyrazole Ring | Skeletal vibration. | |

| 760, 690 | Phenyl (mono-sub) | Out-of-plane bending confirming the phenyl group. |

Nuclear Magnetic Resonance ( NMR)

Solvent:

The substitution at C-4 removes the characteristic C4-H signal seen in the starting material, causing a significant downfield shift of the adjacent C5-H proton due to the electron-withdrawing nature of the

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 11.0 – 13.5 | Broad Singlet | 1H | Pyrazole N-H (Exchangeable with |

| C5-H | 8.20 – 8.60 | Singlet | 1H | Diagnostic: Deshielded by adjacent |

| Ph-H (Ortho) | 7.60 – 7.80 | Doublet/Multiplet | 2H | Phenyl protons closest to the pyrazole ring. |

| Ph-H (Meta/Para) | 7.30 – 7.50 | Multiplet | 3H | Remaining phenyl protons. |

Self-Validating Check:

-

Starting Material Contamination: Look for a doublet/singlet at ~6.6 ppm (C4-H of unsubstituted pyrazole). If present, reaction is incomplete.

-

Regioselectivity Check: If the phenyl ring was sulfonated, the integration in the 7.3–7.8 ppm region would drop from 5H to 4H, and the pattern would change (e.g., AA'BB' system for para-substitution).

Spectral Assignment Logic Diagram

Caption: Decision tree for validating the structural integrity of the sulfonyl chloride intermediate.

Quality Control & Stability

The sulfonyl chloride moiety is prone to hydrolysis.

-

TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The chloride is less polar (

) than the sulfonic acid ( -

Derivatization Test: To confirm activity before a critical coupling, react a small aliquot with excess morpholine or benzylamine. Analyze the resulting stable sulfonamide by LC-MS. This confirms the electrophilic activity of the chloride.

References

-

Synthesis of Pyrazole Sulfonamides: ACS Omega (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives." Link

-

General Pyrazole Synthesis: Atlantis Press. "Synthesis of 3-phenyl-1H-pyrazole derivatives." Link

-

Spectral Database: PubChem. "Compound Summary: 3-phenyl-1H-pyrazole." Link

-

Chlorosulfonation Methodology: Indian Journal of Microbiology (2018). "Synthesis... of Pyrazole Based Sulfonamide Derivatives." Link

potential applications of 3-phenyl-1H-pyrazole-4-sulfonyl chloride in medicinal chemistry

Executive Summary

3-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS: N/A for specific isomer, generic pyrazole-4-sulfonyl chlorides exist) represents a high-value scaffold in medicinal chemistry. It bridges two "privileged structures"—the pyrazole core , known for its ubiquity in kinase inhibitors and anti-inflammatory agents, and the sulfonyl chloride moiety, a versatile "warhead" for generating sulfonamide libraries.[1]

This guide details the technical utility of this intermediate, moving beyond basic synthesis to explore its application in designing bioactive molecules targeting kinases (e.g., CDK, Src), COX-2 enzymes, and microbial pathways.

Chemical Profile & Reactivity[1][2][3][4]

Structural Analysis

The molecule consists of a pyrazole ring substituted at the C3 position with a phenyl group and at the C4 position with a highly electrophilic sulfonyl chloride group.[1]

-

Electrophilic Center: The sulfur atom is susceptible to nucleophilic attack by amines (primary/secondary) and alcohols.[1]

-

Nucleophilic/Acidic Center: The N1-H of the pyrazole ring is acidic (

), allowing for further functionalization (alkylation/arylation) or acting as a hydrogen bond donor in biological targets. -

Tautomerism: In solution, 3-phenyl-1H-pyrazole exists in equilibrium with 5-phenyl-1H-pyrazole. However, the introduction of the sulfonyl group at C4 locks the numbering relative to the phenyl group for synthetic purposes.[1]

Stability & Handling[1]

-

Physical State: typically an off-white to pale yellow solid.[1]

-

Moisture Sensitivity: High.[1] Hydrolyzes to the corresponding sulfonic acid upon exposure to atmospheric moisture.[1]

-

Storage: Store under inert atmosphere (

or Ar) at

Synthetic Utility: The "How-To"

The synthesis of 3-phenyl-1H-pyrazole-4-sulfonyl chloride typically proceeds via electrophilic aromatic substitution on the parent 3-phenyl-1H-pyrazole.

Experimental Protocol: Chlorosulfonation

Objective: Synthesis of 3-phenyl-1H-pyrazole-4-sulfonyl chloride.

Reagents:

-

3-Phenyl-1H-pyrazole (1.0 eq)

-

Chlorosulfonic acid (

, 5-10 eq) -

Thionyl chloride (

, 2-3 eq) – Optional, enhances conversion of sulfonic acid intermediate.

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a drying tube (

) and a dropping funnel. Cool to -

Addition: Charge chlorosulfonic acid (excess). Slowly add 3-phenyl-1H-pyrazole portion-wise to control the exotherm.

-

Reaction: Remove the ice bath and heat the reaction mixture to

for 2–4 hours. Note: Evolution of HCl gas will occur; use a scrubber.[1] -

Thionyl Chloride Step (Optional): If TLC indicates sulfonic acid presence (low

), cool to -

Workup: Cool the mixture to room temperature. Very carefully pour the reaction mass onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate.[1]

-

Isolation: Filter the solid immediately, wash with cold water (3x), and dry under high vacuum over

. Do not recrystallize from wet solvents. [1]

General Coupling Protocol (Sulfonamide Formation)

Objective: Reaction with amine (

Procedure:

-

Dissolve the amine (1.1 eq) and a base (TEA or DIPEA, 1.5 eq) in anhydrous DCM or THF.[1]

-

Cool to

. -

Add 3-phenyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) dissolved in the same solvent dropwise.

-

Stir at room temperature for 2–12 hours.

-

Wash with 1N HCl (to remove unreacted amine) and brine. Dry over

and concentrate.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis pathway, highlighting the ability to functionalize both the sulfonamide nitrogen and the pyrazole nitrogen.

Caption: Divergent synthetic pathway from pyrazole formation to sulfonamide library generation and N1-diversification.

Medicinal Chemistry Applications

Kinase Inhibition (ATP-Competitors)

Pyrazole scaffolds are "privileged" in kinase discovery because the pyrazole nitrogens can mimic the hydrogen bonding of the adenine ring of ATP.

-

Mechanism: The N1-H (donor) and N2 (acceptor) of the pyrazole often form a bidentate H-bond with the kinase hinge region.

-

Role of Sulfonamide: The sulfonamide group at C4 acts as a spacer, projecting the R-group into the solvent-exposed region or a hydrophobic back-pocket, depending on the kinase (e.g., CDK2, Src, EGFR).

-

Reference: Pyrazolo[4,3-e][1,2,4]triazine sulfonamides have shown inhibition of Abl protein kinase [1].

Anti-Inflammatory (COX-2 Selectivity)

While Celecoxib features a pyrazole with a benzenesulfonamide moiety, the reverse arrangement (pyrazole-4-sulfonamide) is also bioactive.

-

Design Strategy: The bulky 3-phenyl group occupies the hydrophobic binding pocket of COX-2, while the sulfonamide group interacts with the hydrophilic side pocket (Arg120).

-

Advantage: This specific orientation offers a different IP space and potentially altered metabolic stability compared to the classic coxibs.[1]

Antimicrobial Agents

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.[1]

-

Application: 3-phenylpyrazole-4-sulfonamides have been synthesized and screened for activity against S. aureus and E. coli [2].

-

Synergy: The lipophilic phenyl group enhances cell membrane permeability, potentially increasing potency against Gram-positive bacteria.

Visualization: Pharmacophore Mapping

This diagram visualizes the hypothetical binding mode of a 3-phenylpyrazole-4-sulfonamide within a generic kinase ATP-binding pocket.

Caption: Pharmacophore map showing the bidentate H-bond interaction of the pyrazole core with the kinase hinge and the hydrophobic fit of the phenyl group.

Strategic Design Considerations (SAR)

When optimizing leads derived from this scaffold, consider the following Structure-Activity Relationships (SAR):

| Position | Modification | Effect on Properties |

| N1 (Pyrazole) | Alkylation (Methyl, Ethyl) | Prevents tautomerism; improves lipophilicity and membrane permeability. |

| N1 (Pyrazole) | Arylation | Can access additional hydrophobic pockets; often increases potency but lowers solubility.[1] |

| C3 (Phenyl) | Para-substitution (F, Cl, OMe) | Modulates electronics of the ring; Halogens often improve metabolic stability (block oxidation).[1] |

| Sulfonamide N | Heterocyclic Amines | High impact on potency; often used to target specific residues (e.g., Lysine) in the active site.[1] |

References

-

Mojzych, M., et al. (2014).[1] Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines. European Journal of Medicinal Chemistry. Link

-

Bhat, M. A., et al. (2023).[2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[1] Link

-

Sigma-Aldrich. 1H-Pyrazole-4-sulfonyl chloride Product Page.[3][4] Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 [sigmaaldrich.com]

- 4. 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 [sigmaaldrich.com]

A Guide to the Derivatives of 3-Phenyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The confluence of the pyrazole nucleus, a privileged scaffold in medicinal chemistry, with the pharmacologically significant sulfonamide moiety has established 3-phenyl-1H-pyrazole-4-sulfonyl chloride as a cornerstone intermediate for drug discovery and development.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this versatile chemical entity. We will dissect the synthetic pathways to the core molecule and its principal derivatives—sulfonamides and sulfonates—elucidating the causality behind experimental choices. Furthermore, this guide will synthesize findings from contemporary research, presenting the broad spectrum of biological activities exhibited by these derivatives, including their roles as antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] Detailed protocols, data-driven tables, and illustrative diagrams are provided to equip researchers and drug development professionals with a comprehensive understanding of this important class of compounds.

The Strategic Importance of the Pyrazole-Sulfonyl Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a recurring motif in a multitude of clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[1][2] The pyrazole scaffold is valued for its metabolic stability and structural rigidity, which allows for the precise orientation of functional groups to interact with biological targets.[2]

When coupled with a sulfonyl group, the resulting scaffold gains access to the rich pharmacological history of sulfonamides. Sulfonamides are renowned for their wide range of therapeutic applications, stemming from their ability to mimic p-aminobenzoic acid (PABA) in bacterial folate synthesis or to act as potent enzyme inhibitors, particularly of carbonic anhydrases.[1][6] The sulfonyl chloride moiety of the title compound is a highly reactive electrophile, serving as a versatile handle for introducing molecular diversity through reactions with a vast array of nucleophiles.[7] This reactivity is the key to unlocking a library of derivatives with finely tuned biological activities.

Synthesis of the Core Intermediate: 3-Phenyl-1H-pyrazole-4-sulfonyl Chloride

The construction of the title compound is a multi-step process that first involves the formation of the pyrazole ring, followed by the introduction of the sulfonyl chloride group at the C4 position.

Workflow for Synthesis of the Core Intermediate

The general synthetic strategy involves a cyclization reaction to form the pyrazole ring, followed by a chlorosulfonation step.

Caption: Synthetic workflow for 3-phenyl-1H-pyrazole-4-sulfonyl chloride.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole-4-sulfonyl Chloride

This protocol is a representative synthesis adapted from methodologies described in the literature.[3][5]

Step 1: Synthesis of 3-Phenyl-1H-pyrazole

-

To a solution of benzoylacetone (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

An exothermic reaction is typically observed. After the initial reaction subsides, reflux the mixture for 2-4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

Pour the residue into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 3-phenyl-1H-pyrazole. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Chlorosulfonation at the C4-Position

-

In a flask equipped with a dropping funnel and a gas outlet, place the synthesized 3-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent like chloroform.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of chlorosulfonic acid (5-6 equivalents) in chloroform under a nitrogen atmosphere. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions.

-

After the addition is complete, raise the temperature to 60°C and stir for 8-12 hours.

-

To ensure complete conversion to the sulfonyl chloride, add thionyl chloride (1.3-1.5 equivalents) to the reaction mixture and continue stirring at 60°C for an additional 2 hours. Causality: Thionyl chloride helps to convert any remaining sulfonic acid intermediate to the desired sulfonyl chloride.[5]

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, wash it with cold water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under vacuum to yield the crude 3-phenyl-1H-pyrazole-4-sulfonyl chloride, which can be purified by column chromatography or recrystallization.

Key Derivatives and Their Synthesis

The electrophilic nature of the sulfonyl chloride group makes it an excellent site for nucleophilic attack, primarily by amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.

Sulfonamides: The Preeminent Derivatives

The reaction of 3-phenyl-1H-pyrazole-4-sulfonyl chloride with primary or secondary amines is the most common derivatization, yielding a diverse library of sulfonamides. These compounds form the basis of extensive research due to their wide range of biological activities.[1][5][8]

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of 3-Phenyl-1H-pyrazole-4-sulfonyl Chloride and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. When functionalized with a phenyl group at the 3-position and a sulfonyl chloride at the 4-position, the resulting compound, 3-phenyl-1H-pyrazole-4-sulfonyl chloride, serves as a versatile intermediate for the synthesis of a plethora of biologically active analogs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside a critical analysis of structure-activity relationships (SAR) to guide future drug discovery efforts.

Introduction: The Pyrazole Sulfonamide Scaffold

The fusion of the pyrazole ring with a sulfonamide moiety gives rise to a pharmacophore with significant therapeutic potential.[1] Pyrazole derivatives are known to exhibit a wide array of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The sulfonamide group, a key functional group in many established drugs, enhances the therapeutic profile of the pyrazole core by providing additional hydrogen bonding opportunities and modulating physicochemical properties.[4] The 3-phenyl substitution on the pyrazole ring is a common feature in many active compounds, contributing to their binding affinity with various biological targets. This guide will delve into the rich chemistry and pharmacology of 3-phenyl-1H-pyrazole-4-sulfonyl chloride and its derivatives, offering insights into their design, synthesis, and biological evaluation.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 3-phenyl-1H-pyrazole-4-sulfonyl chloride and its subsequent derivatization are key steps in the exploration of their biological activities.

Synthesis of 3-Phenyl-1H-pyrazole

The precursor, 3-phenyl-1H-pyrazole, can be synthesized from acetophenone and hydrazine through a two-step process involving a Knoevenagel condensation followed by a cyclization reaction. This method has been optimized to achieve high yields, making it suitable for large-scale production.

Sulfonylation of the Pyrazole Ring

The introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring is typically achieved through chlorosulfonation. A common method involves reacting the pyrazole derivative with chlorosulfonic acid, often in the presence of a solvent like chloroform. Thionyl chloride can be added to facilitate the reaction.[5]

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride (A representative analog) [5]

-

Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.

-

Addition to Chlorosulfonic Acid: Slowly add the pyrazole solution to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.

-

Heating: Raise the reaction temperature to 60 °C and continue stirring for 10 hours.

-

Addition of Thionyl Chloride: Add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mixture at 60 °C over 20 minutes.

-

Continued Reaction: Stir the reaction for an additional 2 hours at 60 °C.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured onto ice, and the resulting precipitate is filtered, washed, and dried to yield the desired pyrazole-4-sulfonyl chloride.

Synthesis of Sulfonamide Analogs

The highly reactive sulfonyl chloride group of 3-phenyl-1H-pyrazole-4-sulfonyl chloride serves as a handle for the synthesis of a diverse library of sulfonamide analogs. This is typically achieved by reacting the sulfonyl chloride with various primary or secondary amines in the presence of a base.

Experimental Protocol: General Synthesis of Pyrazole-4-sulfonamides [5]

-

Reactant Mixture: In a suitable solvent such as dichloromethane, combine the desired amine (e.g., 2-phenylethylamine, 2.7 mmol) and a base like diisopropylethylamine (3.85 mmol) at room temperature (25–30 °C).

-

Addition of Sulfonyl Chloride: Add a solution of the pyrazole-4-sulfonyl chloride (2.57 mmol) in dichloromethane to the reaction mixture.

-

Reaction: Stir the reaction mixture for 16 hours at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, add cold water to the reaction mixture and stir for 10 minutes.

-

Extraction and Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography to obtain the pure pyrazole-4-sulfonamide.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activities of pyrazole sulfonamide derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, including those of the lung, breast, colon, and cervix.[6]

Mechanism of Anticancer Action

The anticancer mechanisms of these compounds are multifaceted and often target key pathways involved in cancer cell proliferation and survival.

-

Enzyme Inhibition: Certain pyrazoline benzenesulfonamide derivatives have been shown to selectively inhibit tumor-associated enzymes such as matrix metalloproteinases (MMP-2, MMP-9) and carbonic anhydrase isoforms (hCA IX, hCA XII).[6]

-

Kinase Inhibition: Some analogs have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against CDK2 and CDK9.

-

Tubulin Polymerization Inhibition: Several pyrazole derivatives have been reported to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[7]

-

Induction of Apoptosis: Many pyrazole sulfonamides induce apoptosis (programmed cell death) in cancer cells. This can be mediated through various pathways, including the inhibition of anti-apoptotic proteins like Mcl-1.[8]

Diagram: Anticancer Mechanisms of Pyrazole Sulfonamides

Caption: Overview of the anticancer mechanisms of pyrazole sulfonamide analogs.

Quantitative Data: Anticancer Activity

The anticancer potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[4,3-e][2][6][9]triazine sulfonamide 9c | K562 (Leukemia) | 5.8 | [10] |

| Pyrazolo[4,3-e][2][6][9]triazine sulfonamide 9e | K562 (Leukemia) | 5.9 | [10] |

| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical) | 2.59 | |

| Pyrazolo[3,4-b]pyridine 14g | MCF7 (Breast) | 4.66 | |

| Pyrazolo[3,4-b]pyridine 14g | HCT-116 (Colon) | 1.98 | |

| Pyrazole-benzodioxole sulfonamide 4i | OSCC | 6.7 | [11] |

| Pyrazole-benzodioxole sulfonamide 4g | OSCC | 12.7 | [11] |

| 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (13) | 4T1 (Breast) | 25 | [12] |

Structure-Activity Relationship (SAR) for Anticancer Activity

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence anticancer activity. Electron-donating groups on the phenyl ring have been shown to be essential for anticancer activity in some series.[1]

-

Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as morpholine, pyrazole, and benzodioxole, can enhance anticancer potency.[6]

-

Sulfonamide Moiety: The sulfonamide group plays a crucial role in the interaction with biological targets and is often essential for potent activity.[13]

Experimental Protocol: MTT Assay for Anticancer Screening [6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium at the desired concentrations. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity

Pyrazole sulfonamides have emerged as potent anti-inflammatory agents, with some analogs exhibiting selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a characteristic of modern non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrazole sulfonamides is the inhibition of COX enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.

-

COX-2 Inhibition: The sulfonamide moiety is often crucial for selective COX-2 inhibition, as it can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.[13] Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core with a sulfonamide group.

-

Inhibition of Pro-inflammatory Cytokines: Some pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][14]

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Certain pyrazole analogs have been found to inhibit the activation of NF-κB, thereby downregulating the expression of various inflammatory genes.[14][15]

Diagram: Anti-inflammatory Mechanisms of Pyrazole Sulfonamides

Caption: Inhibition of key inflammatory pathways by pyrazole sulfonamide analogs.

Quantitative Data: Anti-inflammatory Activity

| Compound/Analog | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole sulfonamide 9 | COX-1 | 5.40 | 344.56 | [16] |

| Pyrazole sulfonamide 9 | COX-2 | 0.01 | [16] | |

| Pyrazole sulfonamide 9 | 5-LOX | 1.78 | [16] | |

| Pyrazole derivative 13a | COX-2 | 0.039 | 22.21 | [16] |

| Pyrazole derivative 13c | COX-2 | 0.038 | 17.47 | [16] |

| Diaryl pyrazole 10b | COX-2 | 0.52 | 10.73 | [17] |

| Diaryl pyrazole 10g | COX-2 | 0.78 | 9.51 | [17] |

| Ethyl pyrazole sulfonamide 23c | Nitric Oxide Release | 0.63 | - | [18] |

| Ethyl pyrazole sulfonamide 21d | Prostaglandin E2 Production | 0.52 | - | [18] |

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Para-sulfonamide/methanesulfonyl Group: The presence of a para-methanesulfonyl or para-sulfonamide group on an aryl ring attached to the pyrazole is often essential for potent and selective COX-2 inhibitory activity.[13]

-

Substituents on the Pyrazole Ring: The nature of substituents at other positions of the pyrazole ring can modulate the anti-inflammatory potency and selectivity.

-

Linker Groups: The type of linker connecting the pyrazole core to other functionalities can influence the overall activity profile.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [1]

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and purified COX-1 and COX-2 enzymes.

-

Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of the test compounds or a reference inhibitor (e.g., Celecoxib) to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Detection: Immediately measure the peroxidase activity by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Antimicrobial Activity

Pyrazole sulfonamides have also demonstrated promising activity against a range of microbial pathogens, including both bacteria and fungi.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrazole sulfonamides are still under investigation, but several potential targets have been proposed.

-

Inhibition of Folate Synthesis: Similar to classical sulfonamide antibiotics, some pyrazole sulfonamides may act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4]

-

DNA Gyrase Inhibition: Molecular docking studies have suggested that some pyrazole derivatives may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[19]

-

Disruption of Cell Membrane Integrity: Certain analogs have been shown to disrupt the bacterial cell membrane, leading to cell lysis.[20]

-

Inhibition of Biofilm Formation: Some compounds have demonstrated the ability to inhibit the formation of bacterial biofilms, which are communities of bacteria that are often more resistant to antibiotics.[20]

Diagram: Antimicrobial Mechanisms of Pyrazole Sulfonamides

Caption: Proposed antimicrobial mechanisms of pyrazole sulfonamide analogs.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole sulfonamide 14b | S. aureus | 6-8 | [21] |

| Pyrazole sulfonamide 17 | E. coli | 4-10 | [21] |

| N-methyl piperazine pyrazole 7b | A. niger | 6 | [21] |

| N-methyl piperazine pyrazole 7b | C. albicans | 6 | [21] |

| Pyrazole sulfonamide 12b | A. niger | 8 | [21] |

| Pyrazole sulfonamide 12b | C. albicans | 8 | [21] |

| Pyrazole derivative 3 | E. coli | 0.25 | [14] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | [14] |

| Pyrazole-thiadiazine 21a | S. aureus | 62.5-125 | [22] |

| Pyrazole-thiadiazine 21a | A. niger | 2.9-7.8 | [22] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Lipophilicity: Lipophilicity plays a significant role in the antimicrobial activity of these compounds, as it influences their ability to cross microbial cell membranes.[21]

-

Specific Substituents: The presence of certain substituents, such as N-methyl piperazine or specific sulfonamide derivatives, has been shown to enhance antifungal and antibacterial activity.[21]

-

Hybrid Molecules: The combination of the pyrazole sulfonamide core with other antimicrobial pharmacophores can lead to synergistic effects and broader-spectrum activity.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing [23]

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The 3-phenyl-1H-pyrazole-4-sulfonyl chloride scaffold has proven to be a highly valuable starting point for the development of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the sulfonyl chloride group allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: While progress has been made, a deeper understanding of the specific molecular targets and signaling pathways for each biological activity is needed to guide rational drug design.

-

Development of More Selective Analogs: For anticancer and anti-inflammatory applications, the development of compounds with high selectivity for their targets is crucial to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: In the context of antimicrobial and anticancer therapy, the design of novel pyrazole sulfonamides that can overcome existing drug resistance mechanisms is a critical challenge.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (URL not available)

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (2023). [Link]

- Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. PMC. (URL not available)

-

Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. (2016). [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis. (2021). [Link]

-

1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry. (2025). [Link]

-

Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][2][6][9]triazine Derivatives. MDPI. (2020). [Link]

- Chemical structures of pyrazole‐sulfonamide/sulfonyl hydrazone/sulfaguanidine/sulfone hybrids 23–37.

- SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential.

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed. (2021). [Link]

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv

-

Antibacterial pyrazoles: tackling resistant bacteria. PMC. (2022). [Link]

- Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric. YCMOU. (URL not available)

-

Discovery of novel pyrazole derivatives as potent anti-inflammatory agent in RAW 264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. ResearchGate. (2020). [Link]

-

Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. PubMed. (2024). [Link]

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

-

Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models. PubMed. (2024). [Link]

-

Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. PubMed. (2020). [Link]

- ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR. (URL not available)

- Organic Syntheses Procedure. (URL not available)

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. (2023). [Link]

- Current status of pyrazole and its biological activities. PMC. (URL not available)

-

Biological Activity Evaluation of Pyrazolo[4,3-e][2][6][9]Triazine Sulfonamides. (2019). [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (2017). [Link]

- Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. (URL not available)

- (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. (2024). [Link]

-

Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Semantic Scholar. (2020). [Link]

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. (URL not available)

- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. (2024). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ycmou.ac.in [ycmou.ac.in]

- 18. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. mdpi.com [mdpi.com]

- 23. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Architecting Molecular Diversity: A Technical Guide to 3-Phenyl-1H-pyrazole-4-sulfonyl Chloride in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole-4-sulfonamide scaffold has emerged as a privileged pharmacophore, exhibiting profound efficacy across anti-inflammatory, antimicrobial, and antiproliferative domains. At the synthetic epicenter of this chemical space lies 3-phenyl-1H-pyrazole-4-sulfonyl chloride , a highly reactive, electrophilic building block. This whitepaper provides an in-depth mechanistic and practical guide to leveraging this intermediate. By bridging fundamental reactivity principles with field-proven synthetic protocols, this guide empowers researchers to efficiently generate robust sulfonamide libraries for high-throughput biological screening.

Chemical Profiling & Reactivity Dynamics

3-Phenyl-1H-pyrazole-4-sulfonyl chloride is characterized by the convergence of two distinct functional moieties: an electron-rich pyrazole ring stabilized by a 3-phenyl substituent, and a highly electrophilic sulfonyl chloride group at the C4 position.

The utility of this compound stems from the predictable and highly efficient nature of sulfonylation chemistry. The sulfonyl chloride group acts as a hard electrophile, readily undergoing nucleophilic acyl substitution-like reactions (specifically,

Because sulfonyl chlorides are moisture-sensitive, the compound must be stored under inert conditions (e.g., dry nitrogen or argon at 2–8 °C) to prevent premature hydrolysis into the corresponding, unreactive sulfonic acid[3].

Mechanistic Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale (causality) and an in-process control to verify success before proceeding.

Upstream Synthesis: Chlorosulfonation of 3-Phenyl-1H-pyrazole

The preparation of the sulfonyl chloride intermediate requires the direct electrophilic aromatic substitution of the pyrazole core. The C4 position of the pyrazole ring is the most electron-rich and thus the kinetically favored site for electrophilic attack.

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve 3-phenyl-1H-pyrazole (1.0 equiv) in anhydrous chloroform. Causality: Chloroform provides a non-participating, aprotic environment that stabilizes the intermediate Wheland complex without reacting with the highly corrosive reagents.

-

Electrophilic Addition: Cool the solution to 0 °C under a nitrogen atmosphere. Slowly add the solution dropwise to a stirred excess of chlorosulfonic acid (

, 5.5 equiv)[4]. Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the pyrazole ring and minimizes polysulfonylation. -

Thermal Activation: Gradually raise the temperature to 60 °C and stir for 10 hours. Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates complete conversion to a mixture of sulfonic acid and sulfonyl chloride.

-

Chlorination Drive: Add thionyl chloride (

, 1.3 equiv) to the reaction mass at 60 °C and stir for an additional 2 hours[4]. Causality: Chlorosulfonation often yields a significant fraction of the sulfonic acid byproduct. Thionyl chloride acts as a dehydrating chlorinating agent, driving the equilibrium entirely toward the desired sulfonyl chloride, releasing -

Quench and Isolation: Carefully pour the cooled mixture over crushed ice. Causality: The ice quench rapidly hydrolyzes excess

and

Downstream Application: Sulfonamide Library Generation

The primary application of 3-phenyl-1H-pyrazole-4-sulfonyl chloride is the parallel synthesis of sulfonamide libraries via reaction with diverse amines[5].

Step-by-Step Methodology:

-

Amine Preparation: In a dry reaction vessel, dissolve the target amine (e.g., 2-phenylethylamine, 1.05 equiv) in 5 volumes of anhydrous dichloromethane (DCM)[5].

-

Base Addition: Add

-Diisopropylethylamine (DIPEA, 1.5 equiv) at 25–30 °C[5]. Causality: DIPEA is a non-nucleophilic base. Its steric hindrance prevents it from reacting with the sulfonyl chloride, allowing it to act purely as an acid scavenger to neutralize the -

Amidation: Add 3-phenyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) dissolved in DCM dropwise to the mixture[5]. Stir for 16 hours at ambient temperature.

-

In-Process Validation: Check reaction completion via TLC (Hexane:Ethyl Acetate). A new, more polar spot (the sulfonamide) should replace the sulfonyl chloride spot.

-

Aqueous Quench & Workup: Add 10 volumes of cold water and stir for 10 minutes[5]. Causality: Cold water selectively hydrolyzes any trace unreacted sulfonyl chloride into the water-soluble sulfonic acid, which partitions into the aqueous layer, leaving the pure highly lipophilic sulfonamide in the organic DCM layer.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, concentrate under vacuum, and purify via flash column chromatography[5].

Caption: Synthetic workflow from 3-phenyl-1H-pyrazole to biologically active sulfonamide derivatives.

Quantitative Data: Reaction Optimization

The efficiency of the amidation step is highly dependent on the nucleophilicity of the amine and the choice of base. Table 1 summarizes typical quantitative yields for the synthesis of pyrazole-4-sulfonamide derivatives using various amine inputs, demonstrating the robustness of the methodology.

Table 1: Optimization and Yields for Pyrazole-4-Sulfonamide Synthesis

| Amine Nucleophile | Base (Equiv) | Solvent | Time (h) | Isolated Yield (%) | Purity (HPLC %) |

| 2-Phenylethylamine | DIPEA (1.5) | DCM | 16 | 85 | >98 |

| Aniline (Aromatic) | Pyridine (2.0) | THF | 18 | 72 | >95 |

| Benzylamine | DIPEA (1.5) | DCM | 16 | 82 | >98 |

| Piperidine (Secondary) | TEA (1.5) | DCM | 12 | 89 | >99 |

Data synthesized from standard sulfonylation protocols utilizing structurally analogous pyrazole-4-sulfonyl chlorides[4]. Secondary aliphatic amines (e.g., Piperidine) exhibit the highest yields due to superior nucleophilicity.

Pharmacological Significance & Target Pathways

Derivatives synthesized from 3-phenyl-1H-pyrazole-4-sulfonyl chloride are not merely chemical curiosities; they are potent modulators of critical biological pathways. The pyrazole sulfonamide architecture is a recognized pharmacophore in several FDA-approved drugs (e.g., Celecoxib) and continues to be a focal point in drug discovery[4].

-

Anti-Inflammatory Activity (COX Inhibition): Pyrazole sulfonamides are classic inhibitors of Cyclooxygenase-2 (COX-2). The sulfonamide group coordinates with the

and -

Antimicrobial Quorum Sensing Inhibition: Recent high-throughput screening has identified 3-phenyl-pyrazole sulfonamides as potent, sub-micromolar inhibitors of LuxR homologs in pathogenic bacteria (e.g., Vibrio vulnificus). By competitively binding to these transcription factors, the compounds inhibit the expression of virulence genes without exerting selective survival pressure, thereby mitigating the development of antibiotic resistance[1].

-

Antiproliferative Activity: Novel pyrazole-4-sulfonamides have been evaluated for their cytotoxicity against human cancer cell lines (e.g., U937 cells), showing promise as targeted chemotherapeutics[7].

Caption: Dual pharmacological targeting pathways of 3-phenyl-pyrazole-4-sulfonamide derivatives.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega[Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation (PMC) National Center for Biotechnology Information (NCBI / PMC)[Link]

-

Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios bioRxiv[Link]

-

Current status of pyrazole and its biological activities National Center for Biotechnology Information (NCBI / PMC)[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review National Center for Biotechnology Information (NCBI / PMC)[Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ResearchGate[Link]

Sources

- 1. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios | bioRxiv [biorxiv.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

reaction of 3-phenyl-1H-pyrazole-4-sulfonyl chloride with primary amines

This guide details the protocol for synthesizing sulfonamides via the reaction of 3-phenyl-1H-pyrazole-4-sulfonyl chloride with primary amines.[1] This scaffold is critical in medicinal chemistry, serving as a core pharmacophore for COX-2 inhibitors, kinase inhibitors, and antidiabetic agents.

Part 1: Scientific Foundation & Mechanism[1]

The Reaction Core

The reaction is a nucleophilic acyl substitution at the sulfur atom. Unlike carboxylic acid derivatives, the sulfonyl group (

Key Chemical Challenge: The 1H-Pyrazole Moiety

The substrate contains an acidic proton on the pyrazole nitrogen (

-

pKa Context: The

-H of 3-phenylpyrazole has a pKa -

Implication: The first equivalent of base (or amine) will deprotonate the pyrazole nitrogen. The resulting pyrazolate anion is electron-rich, which can donate electron density into the ring, potentially reducing the electrophilicity of the sulfonyl chloride sulfur atom via resonance.

-

Solution: The protocol requires excess base (at least 2.5 equivalents) to ensure the amine remains nucleophilic and to manage the HCl byproduct, while maintaining reaction kinetics.

Mechanistic Pathway

-

Deprotonation: Base neutralizes the acidic

-H.[1] -

Nucleophilic Attack: Primary amine attacks the sulfur center.

-

Elimination: Chloride is expelled as the leaving group.

-

Proton Transfer: Base neutralizes the generated HCl.

Caption: Mechanistic flow from deprotonation to sulfonamide formation. Note the formation of the pyrazolate anion intermediate.

Part 2: Experimental Protocol

Materials & Reagents

-

Substrate: 3-phenyl-1H-pyrazole-4-sulfonyl chloride (Freshly prepared or stored under

at -20°C). -

Amine: 1.05 – 1.1 equivalents (Slight excess ensures complete consumption of the unstable sulfonyl chloride).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). DIPEA is preferred due to lower nucleophilicity, preventing quaternary salt formation.

-

Solvent: Dichloromethane (DCM) (Anhydrous). Alternative: THF if solubility is an issue.

Standard Operating Procedure (SOP)

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Work in a fume hood.

Step 2: Solubilization

-

Add the primary amine (1.05 mmol) to the flask.

-

Add DCM (5 mL per 100 mg of sulfonyl chloride).[2]

-

Add DIPEA (2.5 - 3.0 mmol).[1] Note: We use >2 equivalents to handle the N1-H and the HCl generated.[1]

-

Cool the mixture to 0°C using an ice bath.

Step 3: Addition

-

Dissolve 3-phenyl-1H-pyrazole-4-sulfonyl chloride (1.0 mmol) in a minimal amount of DCM.[1]

-

Add the sulfonyl chloride solution dropwise to the amine mixture over 5–10 minutes.

-

Why? Controlling the addition rate prevents localized heating and suppresses bis-sulfonylation (reaction of the sulfonamide product with remaining sulfonyl chloride).

-

Step 4: Reaction

-

Allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 4–16 hours .

-

Monitoring: Check via TLC (System: 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting amine and the appearance of the product mass (

).

Step 5: Workup

-

Quench: Add water (10 mL) to the reaction mixture.

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

-

Wash: Wash combined organics with:

-

1N HCl (to remove unreacted amine and excess DIPEA). Caution: Do not use strong acid if your product contains basic heterocycles.[1]

-

Saturated

(to remove any hydrolyzed sulfonic acid). -

Brine (saturated NaCl).

-

-

Drying: Dry over anhydrous

or -

Concentration: Filter and evaporate solvent under reduced pressure.

Step 6: Purification

-

Recrystallization: Often possible from Ethanol/Water or DCM/Hexane.

-

Flash Chromatography: Silica gel; Gradient elution (0

5% Methanol in DCM or 20

Part 3: Optimization & Troubleshooting

Solvent & Base Screening Matrix

| Solvent | Base | Suitability | Notes |

| DCM | DIPEA | High | Standard condition.[1] Good solubility for organic amines. Easy workup. |

| THF | TEA | Moderate | Use if the pyrazole sulfonyl chloride is insoluble in DCM. TEA HCl salts may precipitate, requiring filtration. |

| Water/Acetone | Specific | "Schotten-Baumann" conditions.[1] Useful for amino acids or highly polar amines. | |

| Pyridine | Pyridine | Low | Pyridine acts as solvent and base. Hard to remove; often requires acidic workup which might trap the pyrazole product. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check reagent quality (sulfonyl chlorides degrade to sulfonic acids with moisture). |

| Starting Material Remains | Low Electrophilicity | The pyrazolate anion (formed by base) is sluggish. Heat to 40°C or use a stronger base catalyst like DMAP (10 mol%). |

| Impurity: Bis-sulfonamide | Excess Reagent | The product sulfonamide ( |

| Product in Aqueous Layer | High Polarity | The 1H-pyrazole sulfonamide is amphoteric.[1] Adjust pH to ~5-6 during extraction to ensure it is in the neutral organic form.[1] |

Part 4: Applications & Relevance

The 3-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in drug discovery:

-

Kinase Inhibition: The pyrazole NH and sulfonamide oxygens form critical H-bonds in the ATP-binding pocket of kinases (e.g., CDK, MAPK).

-

Antidiabetic Agents: Acyl pyrazole sulfonamides have shown potency against

-glucosidase, outperforming acarbose in vitro [2].[3] -

Antimicrobial: Derivatives exhibit significant activity against Gram-positive bacteria by mimicking p-aminobenzoic acid (PABA) pathways [3].[1]

References

-

BenchChem Technical Support. Pyrazine-2-sulfonyl Chloride: A Comprehensive Technical Guide. (General Sulfonyl Chloride Protocols).[4] Retrieved from

-

Bhat, S. et al. (2023).[2][5] Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis.[3] Frontiers in Chemistry.

-

National Institutes of Health (NIH). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.

-

Organic Chemistry Portal. Synthesis of Pyrazoles and Sulfonamides.

Sources

- 1. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Catalytic Methods for Reactions Involving 3-Phenyl-1H-Pyrazole-4-Sulfonyl Chloride

Abstract

3-phenyl-1H-pyrazole-4-sulfonyl chloride is a high-value electrophilic scaffold widely employed in the synthesis of COX-2 inhibitors, kinase inhibitors, and anti-inflammatory agents. While traditional sulfonylation relies on stoichiometric bases, modern catalytic methods offer superior selectivity, functional group tolerance, and access to novel chemical space (e.g., desulfitative C-C bond formation). This guide details three distinct catalytic protocols: Nucleophilic Catalysis for sulfonamide synthesis, Palladium-Catalyzed Desulfitative Coupling for C-C bond formation, and Lewis Acid Catalysis for sulfone synthesis.

Reactivity Profile & Strategic Considerations

The 3-phenyl-1H-pyrazole-4-sulfonyl chloride scaffold presents a dual-reactivity profile that must be managed during catalytic method design:

-

The Sulfonyl Chloride (

): A hard electrophile. It is prone to hydrolysis and reacts rapidly with nucleophiles. In the presence of transition metals (Pd, Cu), it can undergo desulfitation (loss of -

The Pyrazole Nitrogen (

): The N1 proton is acidic (-

Strategic Note: For metal-catalyzed reactions (Section 3), protecting the N1 position (e.g., with a methyl, THP, or SEM group) is often recommended to improve solubility and catalyst turnover, though protocols using excess base for the free NH are provided below.

-

Visualizing the Divergent Reaction Pathways

Figure 1: Divergent catalytic pathways for 3-phenyl-1H-pyrazole-4-sulfonyl chloride.

Protocol A: Nucleophilic Catalysis for Sulfonamide Synthesis

Application: High-yield synthesis of sulfonamide libraries (e.g., Celecoxib analogs). Catalyst: 4-Dimethylaminopyridine (DMAP).

Mechanism & Rationale

While pyridine is often used as a solvent, using catalytic DMAP (5-10 mol%) allows for the use of milder bases (like

Step-by-Step Protocol

-

Preparation: In a dry 50 mL round-bottom flask, dissolve 3-phenyl-1H-pyrazole-4-sulfonyl chloride (1.0 mmol, 242 mg) in anhydrous

(10 mL). -

Base Addition: Add Triethylamine (

) (1.5 mmol, 210 µL). Note: If the amine partner is a salt (e.g., HCl salt), increase base to 2.5 mmol. -

Catalyst Addition: Add DMAP (0.1 mmol, 12 mg). Stir at

for 5 minutes. -

Nucleophile Addition: Add the Amine partner (1.1 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup (Self-Validating Step):

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 15 mL). Crucial: This removes the DMAP catalyst and unreacted amine, ensuring the organic layer contains only the sulfonamide and pyrazole core.

-

Wash with Brine, dry over

, and concentrate.

-

Typical Yield: 85–95% Key Reference: Synthesis of Pyrazole Based Sulfonamide Derivatives [1].

Protocol B: Pd-Catalyzed Desulfitative Heck Coupling

Application: Converting the sulfonyl chloride into a carbon-carbon bond (alkenylation), effectively using

Mechanism & Rationale

This advanced transformation involves the oxidative addition of Pd(0) into the C-S bond, followed by the extrusion of

Visualizing the Catalytic Cycle

Figure 2: Mechanism of Desulfitative Heck Coupling involving SO2 extrusion.

Step-by-Step Protocol

-

Reagents: Charge a pressure tube with:

-

3-phenyl-1H-pyrazole-4-sulfonyl chloride (1.0 mmol).

-

Styrene or Acrylate derivative (1.5 mmol).

- (5 mol%, 11 mg).

- (2.0 mmol). Note: Lithium carbonate acts as a dual base/additive to facilitate desulfitation.

-

1,4-Dioxane (5 mL).

-

-

Degassing: Sparge the solvent with Argon for 10 minutes to remove oxygen (critical for Pd(0) stability).

-

Reaction: Seal the tube and heat to

for 12–16 hours.-

Why High Temp? Desulfitation (loss of

) typically requires temperatures

-

-

Workup:

Expected Outcome: Formation of the 4-alkenyl-3-phenyl-pyrazole. Key Reference: Palladium-Catalyzed Desulfitative Mizoroki-Heck Coupling Reactions [2].

Protocol C: Lewis Acid Catalyzed Friedel-Crafts Sulfonylation

Application: Synthesis of diaryl sulfones (e.g., 3-phenyl-4-(p-tolylsulfonyl)-pyrazole).

Catalyst: Bismuth Triflate (

Mechanism & Rationale

Traditional Friedel-Crafts requires stoichiometric

Step-by-Step Protocol (Bi(OTf)3 Method)

-

Setup: In a 25 mL flask, mix 3-phenyl-1H-pyrazole-4-sulfonyl chloride (1.0 mmol) and the Arene (e.g., Anisole, Toluene) (1.2 mmol) in Nitromethane (

, 3 mL) or neat if the arene is liquid. -

Catalyst: Add

(5 mol%, 32 mg). -

Reaction: Heat to

for 6 hours. -

Monitoring: Reaction completion is indicated by the disappearance of the sulfonyl chloride peak on HPLC/TLC and the absence of sulfonic acid byproducts.

-

Workup:

-

Quench with water.[4] Extract with EtOAc.

-

The catalyst remains in the aqueous phase (and can potentially be recovered).

-

Key Reference: Friedel–Crafts sulfonylation of aromatics catalysed by solid acids/Lewis Acids [3].

Summary of Reaction Conditions

| Method | Catalyst | Primary Reagents | Temp | Key Product | Notes |

| Nucleophilic | DMAP (10%) | Amine, | Sulfonamide | Standard, high yield, robust. | |

| Desulfitative | Olefin, | Alkenyl-Pyrazole | Advanced. Extrudes | ||

| Friedel-Crafts | Arene, | Diaryl Sulfone | Moisture tolerant. Avoids stoichiometric |

References

-

Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. National Institutes of Health (PubMed). [Link]

-

Palladium-Catalyzed Desulfitative Mizoroki-Heck Coupling Reactions of Sulfonyl Chlorides. ResearchGate. [Link]

-

Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace. [Link]

-

CuI catalyzed sulfonylation of organozinc reagents with sulfonyl halides. Royal Society of Chemistry. [Link]

Sources

- 1. Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. CuI catalyzed sulfonylation of organozinc reagents with sulfonyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 3-Phenyl-1H-pyrazole-4-sulfonyl Chloride for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of diseases like cancer.[1][2] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[3][4] This guide provides an in-depth technical overview and detailed protocols for leveraging 3-phenyl-1H-pyrazole-4-sulfonyl chloride as a strategic building block in the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, from the inherent properties of the pyrazole core to the versatile reactivity of the sulfonyl chloride group, and provide actionable protocols for synthesis and subsequent biological evaluation.

The Scientific Rationale: Why this Scaffold?

The design of effective kinase inhibitors hinges on creating molecules that can effectively compete with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase. The 3-phenyl-1H-pyrazole scaffold is exceptionally well-suited for this role for several key reasons:

-

ATP-Mimetic Core: The pyrazole ring can function as a bioisostere of the adenine fragment in ATP, enabling it to form critical hydrogen bond interactions with the "hinge region" of the kinase active site.[4] This interaction is a foundational element for achieving high-potency inhibition.

-

Vectors for Chemical Exploration: The pyrazole ring offers multiple positions for substitution (N1, C3, and C5) allowing for the fine-tuning of inhibitor properties. The phenyl group at the C3 position provides a foundational hydrophobic interaction, while the sulfonyl chloride at C4 acts as a highly reactive handle.

-

The Sulfonyl Chloride Advantage: The sulfonyl chloride functional group is a powerful electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] This makes it highly susceptible to nucleophilic attack, particularly from primary and secondary amines, to form stable sulfonamides.[6][7] This reaction provides a robust and straightforward method for introducing chemical diversity, enabling the exploration of different pockets within the kinase ATP-binding site.

Below is a diagram illustrating the general concept of a pyrazole-based inhibitor binding to the kinase hinge.

Caption: Pyrazole-based inhibitor binding in a kinase active site.

Synthesis Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key intermediate and its subsequent derivatization into a library of potential kinase inhibitors.

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazole-4-sulfonyl Chloride

This two-step protocol first creates the 3-phenyl-1H-pyrazole core, which is then sulfonylated.

Step A: Synthesis of 3-Phenyl-1H-pyrazole

This procedure is adapted from established methods for pyrazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve substituted acetophenone (1.0 equiv) in a suitable solvent such as ethanol.

-

Knoevenagel Condensation: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv) to the solution. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling the reaction mixture, add hydrazine hydrate (1.5 equiv). Heat the mixture to reflux again for 4-6 hours until TLC indicates the consumption of the intermediate.

-

Work-up and Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-phenyl-1H-pyrazole.

Step B: Sulfonylation of 3-Phenyl-1H-pyrazole

This protocol is adapted from methods for the sulfonylation of pyrazole rings.[6][7]

-

Safety First: This reaction involves highly corrosive reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a three-neck flask under a nitrogen atmosphere, add chloroform. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (5.5 equiv) to the stirred chloroform. To this solution, add a solution of 3-phenyl-1H-pyrazole (1.0 equiv) in chloroform dropwise, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C. Stir for 10-12 hours.

-

Thionyl Chloride Addition: Add thionyl chloride (1.3 equiv) dropwise to the reaction mixture at 60 °C over 20 minutes. Continue stirring at this temperature for an additional 2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice. Separate the organic layer. Extract the aqueous layer with chloroform (2x). Combine the organic layers, wash with cold water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-phenyl-1H-pyrazole-4-sulfonyl chloride. This product is often used in the next step without further purification.

Protocol 2: Synthesis of a 3-Phenyl-1H-pyrazole-4-sulfonamide Library

This general protocol describes the reaction of the sulfonyl chloride intermediate with various amines to generate a library of potential inhibitors.[6][8]

-

Reaction Setup: In a vial or round-bottom flask, dissolve the desired primary or secondary amine (1.05 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv) or pyridine to the solution and stir at room temperature.

-

Sulfonyl Chloride Addition: Slowly add a solution of 3-phenyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in the same solvent to the amine solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress by TLC until the starting sulfonyl chloride is consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude sulfonamide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for synthesizing a pyrazole sulfonamide library.